molecular formula C14H18BrNO4 B1276789 Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid CAS No. 261380-20-5

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

Cat. No. B1276789
CAS RN: 261380-20-5
M. Wt: 344.2 g/mol
InChI Key: ZAMLGGRVTAXBHI-LLVKDONJSA-N
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Description

“Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid” is a chemical compound with the CAS number 331763-75 . It is also known as "®-4-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid” are not explicitly provided in the retrieved sources .

Mechanism of Action

Target of Action

The compound Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid, also known as ®-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

The compound’s role in the suzuki-miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by the reaction conditions, which are known to be exceptionally mild and functional group tolerant .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of chemical structures that can be synthesized .

properties

IUPAC Name

(3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLGGRVTAXBHI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426540
Record name (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261380-20-5
Record name (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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